
2-(2-Methylcyclopropyl)oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylcyclopropyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a 2-methylcyclopropyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylcyclopropyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclopropylamine with a suitable carboxylic acid derivative, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylcyclopropyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole ring or the carboxylic acid group.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.
Scientific Research Applications
2-(2-methylcyclopropyl)-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methylcyclopropyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the carboxylic acid group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-methylcyclopropyl)-1,3-oxazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
2-(2-methylcyclopropyl)-1,3-thiazole-4-carboxylic acid: Similar structure but with a thiazole ring instead of an oxazole ring.
2-(2-methylcyclopropyl)-1,3-oxazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
Uniqueness
2-(2-methylcyclopropyl)-1,3-oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylcyclopropyl group and the carboxylic acid group in the oxazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-(2-methylcyclopropyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-4-2-5(4)7-9-6(3-12-7)8(10)11/h3-5H,2H2,1H3,(H,10,11) |
InChI Key |
MEIOOXHFRSDXMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=NC(=CO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide](/img/structure/B12446221.png)
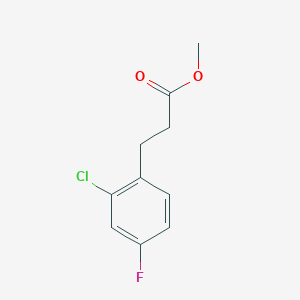
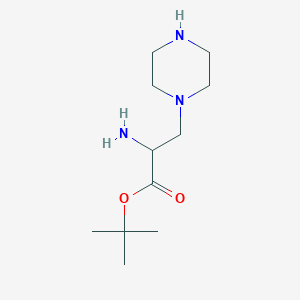
![(6-Chlorobenzo[d]oxazol-2-yl)guanidine](/img/structure/B12446233.png)
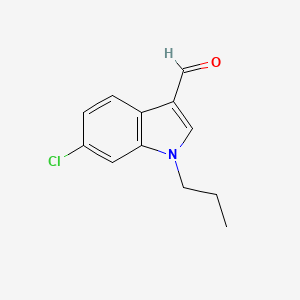

![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12446253.png)
![4-chloro-2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12446254.png)
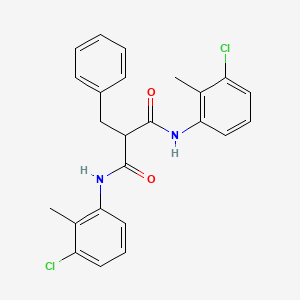
![7-Difluoromethyl-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12446259.png)

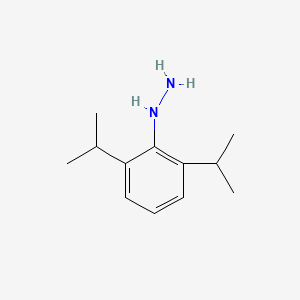
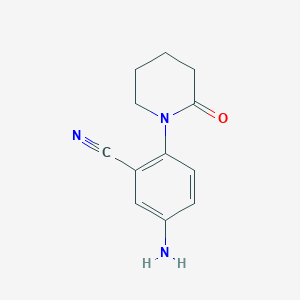
![(2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12446271.png)
